N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of aromatic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-difluoroaniline: This can be achieved through the nitration of 2,4-difluorobenzene followed by reduction.
Formation of 4-methoxyphenyl-1,2,4-oxadiazole: This involves the cyclization of 4-methoxybenzonitrile with hydrazine hydrate and subsequent oxidation.
Coupling Reaction: The final step involves the coupling of 2,4-difluoroaniline with 4-methoxyphenyl-1,2,4-oxadiazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, automated reaction systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of dihydro-oxadiazole derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the oxadiazole ring and the difluorophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H17F2N3O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H17F2N3O4/c1-30-17-7-2-14(3-8-17)22-27-23(32-28-22)15-4-9-18(10-5-15)31-13-21(29)26-20-11-6-16(24)12-19(20)25/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
FTFGUYMNVZWZMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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